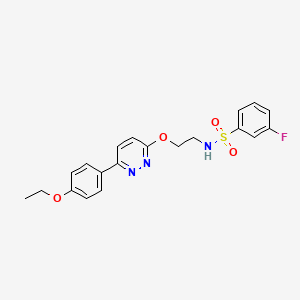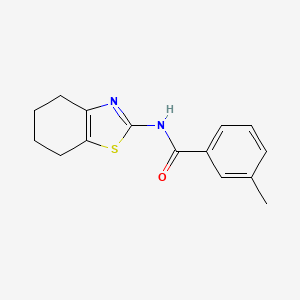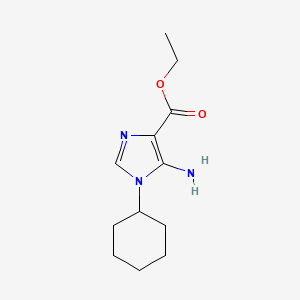![molecular formula C21H23FN4O4 B3003840 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775345-18-0](/img/structure/B3003840.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is a complex molecule that appears to be related to the family of oxadiazole and pyrimidine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related oxadiazole and pyrimidine derivatives is described in the papers. For instance, paper details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil through nitrosative and nitrative cyclizations. Similarly, paper discusses the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides using oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones with iodosylbenzene diacetate as an oxidant. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of oxadiazole and pyrimidine derivatives is characterized by the presence of nitrogen and oxygen in the heterocyclic rings, which are likely to influence the electronic and steric properties of the molecules. The specific arrangement of substituents around these rings can significantly affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole and pyrimidine derivatives is highlighted in paper , where the NO-generating property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides is discussed. These compounds release nitric oxide in the presence of thiols under physiological conditions. This suggests that the compound may also have the potential to participate in similar redox reactions, depending on the presence of functional groups that can facilitate such processes.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of the specific compound, they do provide information on related compounds. For example, the solubility, stability, and reactivity of the compounds in different environments can be inferred from the synthesis conditions and the reactivity with thiols as described in paper . The presence of a fluorophenoxy group in the compound may also affect its lipophilicity and potential interactions with biological membranes.
Wissenschaftliche Forschungsanwendungen
5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) found that certain derivatives, including compounds with structures similar to the specified chemical, exhibited significant 5-HT2 antagonist activity. This activity was found to be more potent than ritanserin, a known 5-HT2 antagonist, indicating potential applications in neurological or psychiatric disorders where 5-HT2 receptors are implicated (Watanabe et al., 1992).
Urease Inhibition
- Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione and tested their urease inhibition activity. The study found that some compounds exhibited significant urease inhibitory properties, suggesting potential applications in conditions related to urease activity, such as certain gastrointestinal disorders (Rauf et al., 2010).
Spectral Characterisation and Synthesis
- Mahmoud et al. (2012) conducted research on the synthesis and spectral characterization of derivatives including 1,2,4-oxadiazol-2-yl and 1,3-dioxoisoindolin-2-yl, related to the chemical . Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Mahmoud et al., 2012).
Synthesis of Related Compounds
- Tolkunov et al. (2013) explored the synthesis of various pyrimidine derivatives. Their work contributes to the broader understanding of the chemical properties and synthesis methods of compounds related to the specified chemical, which can be applied in medicinal chemistry and other scientific research areas (Tolkunov et al., 2013).
Antimicrobial Activity
- Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine derivatives and evaluated their antimicrobial activity. This research indicates potential applications of similar compounds in developing new antimicrobial agents (Laxmi et al., 2012).
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c1-2-17-23-19(24-30-17)18-16-6-3-4-11-25(16)21(28)26(20(18)27)12-5-13-29-15-9-7-14(22)8-10-15/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXXPJYUNUWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)




![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)